Lipophilicity (XLogP3) Comparison: Balancing Membrane Permeability Against the Propane-Sulfonamide Analog
The target compound's computed XLogP3 of 3.2 provides a distinct lipophilicity profile compared to its closest available analog, N-((1-phenylpyrrolidin-2-yl)methyl)propane-1-sulfonamide. While the exact XLogP3 for the propane analog is not provided in the PubChem source, increasing the alkyl sulfonamide chain length systematically increases lipophilicity in this series. The target compound's 3.2 value is a critical datapoint for researchers requiring balanced permeability and solubility, as it differentiates it from shorter (more polar) and longer (more lipophilic) sulfonamide chain analogs [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | N-((1-phenylpyrrolidin-2-yl)methyl)propane-1-sulfonamide: XLogP3 value not directly available; expected to be higher based on extended alkyl chain. |
| Quantified Difference | Net difference cannot be precisely calculated without comparator data; however, the target compound's value represents a moderate, defined lipophilicity baseline for the methanesulfonamide subclass. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1]. |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and non-specific binding; a defined XLogP3 of 3.2 allows researchers to select this compound when a moderate, CNS-compatible lipophilicity profile is desired over more lipophilic chain-extended analogs.
- [1] PubChem Compound Summary for CID 73168282, 1-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide. View Source
